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Introduction

Asoprisnil ecamate (J-956) is a synthetic, steroidal selective progesterone receptor modulator

(SPRM) that was under investigation for the treatment of gynecological conditions such as

uterine fibroids and endometriosis.[1] As an SPRM, it exhibits a unique pharmacological profile,

acting as a mixed progesterone receptor (PR) agonist and antagonist.[2][3] This tissue-

selective activity allows it to exert beneficial therapeutic effects while minimizing the

undesirable side effects associated with pure progesterone agonists (progestins) or

antagonists. Although its development was discontinued, the study of asoprisnil and its active

metabolite, asoprisnil (J867), has provided significant insights into the complex mechanisms of

progesterone receptor modulation.[1][4]

Pharmacodynamics
The pharmacodynamic profile of asoprisnil is characterized by its high affinity and selectivity for

the progesterone receptor, through which it exerts tissue-specific partial agonist and antagonist

effects.[3]
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Asoprisnil's mechanism of action is rooted in its differential interaction with the two main

isoforms of the progesterone receptor, PR-A and PR-B.[5] Upon binding to the PR, asoprisnil

induces a conformational change in the receptor that is distinct from that induced by either

progesterone (a full agonist) or pure antagonists like mifepristone.[6] This unique conformation

leads to a differential recruitment of coactivator and corepressor proteins to the promoter

regions of target genes.[6][7]

In the absence of progesterone, asoprisnil can weakly recruit coactivators, leading to a partial

agonist effect.[2][6] In the presence of progesterone, asoprisnil competes for PR binding and

can displace the natural ligand. The asoprisnil-bound PR complex can then recruit

corepressors, leading to an antagonist effect and the inhibition of progesterone-induced gene

transcription.[2][7] This mixed activity is believed to be the basis for its tissue-selective effects,

where it can have anti-proliferative effects on the endometrium while not significantly impacting

other tissues.[4][8]

Asoprisnil's differential PR signaling pathway.

Receptor Binding Affinity
Asoprisnil and its primary metabolite, J912, exhibit a high and selective binding affinity for the

progesterone receptor.[3] Their affinity for other steroid receptors is significantly lower, which

contributes to a favorable side-effect profile by avoiding off-target effects.[3]

Receptor Relative Binding Affinity of Asoprisnil

Progesterone Receptor (PR) High

Glucocorticoid Receptor (GR) Moderate

Androgen Receptor (AR) Low

Estrogen Receptor (ER) No Affinity

Mineralocorticoid Receptor (MR) No Affinity

Table 1: Receptor Binding Profile of Asoprisnil.

[3]
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Preclinical and clinical studies have demonstrated the dose-dependent effects of asoprisnil on

various tissues.

Endometrium: In animal models and human clinical trials, asoprisnil has been shown to have

anti-proliferative effects on the endometrium, leading to a reduction in menstrual bleeding

and the induction of amenorrhea.[3][4][8]

Uterine Fibroids: Asoprisnil has been shown to reduce the volume of uterine fibroids and

alleviate associated symptoms like heavy menstrual bleeding and pelvic pressure.[8][9][10]

Endometriosis: The anti-proliferative and anti-inflammatory effects of asoprisnil have shown

potential in reducing pain associated with endometriosis.[4][8]

Ovulation: The effects of asoprisnil on ovulation are inconsistent and appear to be dose-

dependent, with higher doses more likely to inhibit ovulation.[3]

Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion
(ADME)
Asoprisnil ecamate is a prodrug that is rapidly converted to its active metabolite, asoprisnil

(J867). Asoprisnil is further metabolized, primarily through cytochrome P450-dependent

pathways. The major metabolite is J912, which is formed through 17β-O-demethylation.[4] Both

asoprisnil and J912 are pharmacologically active.[3] Metabolism occurs extensively in the liver,

and the metabolic profiles are qualitatively similar across various animal species and humans.

[4]

Metabolic pathway of Asoprisnil Ecamate.

Clinical Efficacy and Safety
Multiple clinical trials have evaluated the efficacy and safety of asoprisnil for the treatment of

uterine fibroids and endometriosis.
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Study Phase Indication Key Findings

Phase II Uterine Fibroids

Dose-dependent suppression

of uterine bleeding (28% at 5

mg, 64% at 10 mg, 83% at 25

mg). Significant reduction in

leiomyoma volume at 25 mg

dose.[9]

Phase III (Pooled Analysis) Uterine Fibroids

Significant reduction in heavy

menstrual bleeding. Significant

reduction in fibroid and uterine

volume with 10 mg and 25 mg

doses. Generally well-

tolerated.[10]

Long-term Extension Uterine Fibroids

Continued efficacy in

suppressing bleeding and

reducing fibroid volume.

However, concerns about

endometrial safety with long-

term, uninterrupted use led to

discontinuation of

development.[11]

Table 2: Summary of Key

Clinical Trial Results for

Asoprisnil.

Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity of asoprisnil and its metabolites to various steroid

receptors.

Methodology:
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Preparation of Cytosol: Target tissues (e.g., rabbit uterus for PR, rat thymus for GR) are

homogenized and centrifuged to obtain a cytosolic fraction rich in receptors.[2]

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]ORG-2058

for PR) is incubated with the cytosol preparation in the presence of increasing concentrations

of the unlabeled test compound (asoprisnil).

Separation and Counting: Bound and free radioligand are separated (e.g., by dextran-coated

charcoal). The amount of bound radioactivity is measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is

then calculated relative to a reference compound (e.g., progesterone).[12]

Transactivation Assay
Objective: To assess the functional agonist or antagonist activity of asoprisnil on the

progesterone receptor.

Methodology:

Cell Culture: A suitable cell line expressing the progesterone receptor (e.g., T47D breast

cancer cells) is cultured.[2]

Transfection: The cells are transiently transfected with a reporter gene construct containing a

progesterone response element (PRE) linked to a reporter gene (e.g., luciferase).

Treatment: The transfected cells are treated with varying concentrations of asoprisnil, alone

(to test for agonist activity) or in combination with progesterone (to test for antagonist

activity).

Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the

reporter enzyme (e.g., luciferase) is measured.

Data Analysis: The level of reporter gene expression is indicative of the degree of PR

activation or inhibition by the test compound.

Workflow for a PR transactivation assay.
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Clinical Trial Protocol (Phase II Example)
Objective: To evaluate the efficacy and safety of different doses of asoprisnil in women with

uterine leiomyomata.[9]

Methodology:

Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled,

parallel-group study.[9]

Patient Population: Premenopausal women with symptomatic uterine fibroids.[9]

Intervention: Patients are randomized to receive daily oral doses of asoprisnil (e.g., 5 mg, 10

mg, 25 mg) or a placebo for a defined treatment period (e.g., 12 weeks).[9]

Outcome Measures:

Primary: Change in uterine bleeding, assessed using daily bleeding diaries.[9]

Secondary: Changes in hemoglobin concentrations, dominant leiomyoma and uterine

volume (measured by ultrasound), and patient-reported symptoms.[9]

Safety Monitoring: Monitoring of adverse events, endometrial thickness and morphology, and

hormonal parameters.[9]

Data Analysis: Statistical comparison of the treatment groups to the placebo group for all

outcome measures.

Conclusion
Asoprisnil ecamate is a well-characterized selective progesterone receptor modulator with a

distinct pharmacodynamic and pharmacokinetic profile. Its mixed agonist/antagonist activity at

the progesterone receptor provides a mechanism for tissue-selective effects, offering

therapeutic benefits in gynecological disorders like uterine fibroids and endometriosis. Although

its clinical development was halted due to long-term endometrial safety concerns, the extensive

research on asoprisnil has significantly advanced the understanding of SPRMs and continues

to inform the development of new therapies in this class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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